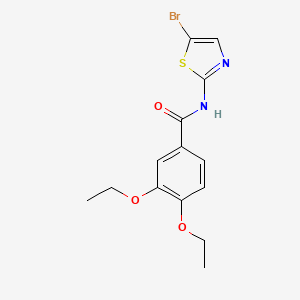![molecular formula C25H21ClN2O2 B10895014 3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10895014.png)
3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the class of dibenzo[b,e][1,4]diazepines, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multistep reactions. One common method includes the use of acetophenone and 2-aminobenzyl alcohol as starting materials. The reaction is promoted by iodine in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C). The reaction mixture is then quenched with a saturated solution of sodium thiosulfate, followed by extraction with ethyl acetate and purification by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 3-(3-chlorophenyl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- 5-(4-chlorophenyl)-1,3,6,7,8,9-hexahydro-2H-1benzothieno[2,3-e][1,4]diazepin-2-one
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific substitution pattern and the presence of both chlorophenyl and hydroxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
属性
分子式 |
C25H21ClN2O2 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
9-(4-chlorophenyl)-6-(3-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H21ClN2O2/c26-18-10-8-15(9-11-18)17-13-22-24(23(30)14-17)25(16-4-3-5-19(29)12-16)28-21-7-2-1-6-20(21)27-22/h1-12,17,25,27-29H,13-14H2 |
InChI 键 |
VVKGJJQYQJVWQD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)O)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894937.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10894938.png)
![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10894948.png)
![N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide](/img/structure/B10894967.png)
![1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10894968.png)
![N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10894975.png)

![2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester](/img/structure/B10894989.png)
![3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10894992.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894997.png)

![5-[(4-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10895001.png)

![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895021.png)
